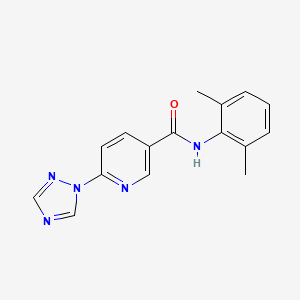

N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Description

N-(2,6-Dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a synthetic compound featuring a nicotinamide backbone substituted with a 1,2,4-triazole moiety at the 6-position and a 2,6-dimethylphenyl group at the amide nitrogen. This structure combines pharmacophoric elements known for diverse biological activities, including antifungal, herbicidal, and enzyme-inhibitory properties. The 1,2,4-triazole ring is a critical functional group in agrochemicals and pharmaceuticals due to its ability to interact with biological targets, such as cytochrome P450 enzymes or fungal sterol biosynthesis pathways .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-4-3-5-12(2)15(11)20-16(22)13-6-7-14(18-8-13)21-10-17-9-19-21/h3-10H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVDIPZEOXIXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 2,6-dimethylphenylamine: This is achieved by the reduction of 2,6-dimethylnitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Synthesis of 6-chloronicotinic acid: This involves the chlorination of nicotinic acid using thionyl chloride.

Coupling Reaction: The 2,6-dimethylphenylamine is then coupled with 6-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(2,6-dimethylphenyl)-6-chloronicotinamide.

Substitution Reaction: Finally, the 6-chloronicotinamide undergoes a substitution reaction with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl and triazole rings.

Reduction: Reduced forms of the nicotinamide and triazole rings.

Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity. The nicotinamide core can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Triazole Moieties

a. β-(1,2,4-Triazol-1-yl)-L-Alanine

- Structure: A nonproteinogenic amino acid with a 1,2,4-triazole substituted on the alanine side chain.

- Function : Metabolite of the fungicide myclobutanil, involved in plant defense mechanisms .

- Comparison : Unlike the target compound, β-(1,2,4-triazol-1-yl)-L-alanine lacks the nicotinamide scaffold and dimethylphenyl group, limiting its direct bioactivity to metabolic roles rather than targeted agrochemical applications.

b. N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structure : Features a 1,2,3-triazole core linked to a naphthalenyloxy methyl group and a 4-chlorophenyl acetamide.

- Function : Exhibits herbicidal and insecticidal activity due to its halogenated aryl group and extended aromatic system .

- The 4-chlorophenyl group in 6m may confer higher electrophilicity compared to the 2,6-dimethylphenyl group, affecting target selectivity.

Nicotinamide Derivatives

a. Talarozole (R115866)

- Structure : Benzothiazolamine derivative with a 1,2,4-triazole-substituted butyl chain.

- Function: Retinoic acid metabolism inhibitor used for keratinization disorders and psoriasis .

- Comparison : Talarozole’s benzothiazole core and ethyl-butyl chain contrast with the nicotinamide scaffold of the target compound. While both share a 1,2,4-triazole group, Talarozole’s larger hydrophobic substituents likely enhance blood-brain barrier penetration, making it suitable for systemic use, unlike the target compound’s agrochemical focus.

Table 1: Comparative Analysis of Key Properties

Key Observations :

- The target compound’s moderate LogP (3.2) suggests balanced lipophilicity for foliar absorption in agrochemical contexts, whereas Talarozole’s higher LogP (5.8) aligns with systemic drug distribution.

- The 2,6-dimethylphenyl group may reduce metabolic oxidation compared to 4-chlorophenyl in 6m, enhancing environmental persistence .

Mechanistic and Target Selectivity Insights

- Fungal Targets: The target compound’s 1,2,4-triazole moiety may inhibit fungal lanosterol 14α-demethylase (CYP51), akin to triazole fungicides like myclobutanil . However, its nicotinamide backbone could introduce additional binding interactions absent in simpler triazoles.

- Herbicidal Activity : Compared to 6m, which relies on a 1,2,3-triazole and chlorophenyl group for photosystem II disruption, the target compound’s mechanism may involve auxin mimicry or acetolactate synthase inhibition due to its dimethylphenyl substitution .

Biological Activity

N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide

- Molecular Formula : C16H15N5O

- CAS Number : 672951-15-4

- Molecular Weight : 293.33 g/mol

The compound features a 2,6-dimethylphenyl group and a 1H-1,2,4-triazole moiety attached to the nicotinamide core. The presence of these functional groups is critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The triazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their function.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways .

- Microtubule Polymerization Inhibition : Some derivatives in the same class have demonstrated the ability to inhibit microtubule formation, which is crucial for cell division .

Anticancer Properties

Research indicates that this compound may have significant anticancer properties. A study on related N-phenyl nicotinamides revealed that they could induce apoptosis in T47D breast cancer cells with an EC50 value as low as 0.082 µM .

| Compound | EC50 (µM) | GI50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | 0.082 | 0.21 | Caspase activation |

| N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | - | - | Microtubule inhibition |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. The triazole group is known for its efficacy against various pathogens, making it a candidate for further investigation in drug development targeting microbial infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to this compound:

- Caspase Activation Assay : A high-throughput screening assay identified several N-substituted nicotinamides as potent inducers of apoptosis in cancer cells .

- Inhibition Studies : Compounds with similar structural motifs were assessed for their ability to inhibit specific enzymes involved in cancer progression. For instance, inhibitors targeting human carbonic anhydrases showed promising results at nanomolar concentrations .

- Cell Cycle Arrest : Research indicated that certain derivatives could arrest the cell cycle at the G2/M phase before inducing apoptosis . This suggests potential applications in cancer therapy by preventing tumor cell proliferation.

Q & A

Q. What synthetic routes are effective for producing high-purity N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide, and how are key intermediates characterized?

Synthetic routes typically involve coupling reactions between nicotinamide precursors and substituted aryl/heteroaryl groups. For example, nucleophilic substitution or Buchwald-Hartwig amination can introduce the triazole moiety. Key intermediates are characterized via:

- 1H/13C NMR spectroscopy to confirm regiochemistry and substituent positions .

- IR spectroscopy to validate carbonyl (C=O) and amine (N-H) functional groups .

- Elemental analysis to verify purity (>95%) and stoichiometric consistency .

- Melting point determination to assess crystallinity and batch consistency .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

A multi-technique approach is recommended:

- 1H/13C NMR : Assigns proton and carbon environments, resolving ambiguities in substitution patterns (e.g., distinguishing ortho/para isomers) .

- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretches ~3300 cm⁻¹) .

- GC-MS or LC-MS : Confirms molecular weight and detects impurities in synthetic batches .

- Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What initial biological screening approaches are recommended to assess the compound's bioactivity?

- In vitro assays : Test enzyme inhibition (e.g., cytochrome P450 isoforms) or receptor binding using fluorescence polarization or SPR .

- Insecticidal activity : Evaluate lethality in model organisms (e.g., corn borer larvae) at concentrations of 100–500 mg/L, monitoring mortality rates over 48–72 hours .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to establish IC50 values and selectivity indices .

Advanced Research Questions

Q. How can researchers design SAR studies to optimize the compound's pharmacological profile?

- Systematic substitution : Modify the triazole ring (e.g., methyl, fluorine, or iodine substituents) and the aryl group (e.g., 2,6-dimethylphenyl vs. fluorophenyl) to assess effects on potency .

- Bioisosteric replacement : Replace the triazole with imidazole or tetrazole to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.